molecular formula C11H10N2O B13886187 4-(methylamino)-6-Quinolinecarboxaldehyde CAS No. 916812-32-3

4-(methylamino)-6-Quinolinecarboxaldehyde

Cat. No.: B13886187
CAS No.: 916812-32-3
M. Wt: 186.21 g/mol
InChI Key: CIRRFXBUJREUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)-6-Quinolinecarboxaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system substituted with a methylamino group at the 4-position and a carboxaldehyde group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-6-Quinolinecarboxaldehyde typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound such as crotonaldehyde instead of glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the Skraup or Doebner-Miller reactions. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-6-Quinolinecarboxaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

4-(Methylamino)-6-Quinolinecarboxaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Methylamino)-6-Quinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methylamino)-6-Quinolinecarboxaldehyde include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methylamino group and a carboxaldehyde group allows for diverse chemical modifications and the exploration of various biological activities.

Properties

CAS No.

916812-32-3

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(methylamino)quinoline-6-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-12-10-4-5-13-11-3-2-8(7-14)6-9(10)11/h2-7H,1H3,(H,12,13)

InChI Key

CIRRFXBUJREUMG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.